molecular formula C7H11ClN2O B8029533 5-Chloro-N,N-dimethylpyridin-2-amine hydrate

5-Chloro-N,N-dimethylpyridin-2-amine hydrate

Cat. No.: B8029533
M. Wt: 174.63 g/mol
InChI Key: RUFKDQRPPJIGCE-UHFFFAOYSA-N
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Description

5-Chloro-N,N-dimethylpyridin-2-amine hydrate is a chemical compound with the molecular formula C7H11ClN2O and a molecular weight of 174.63 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields.

Preparation Methods

The synthesis of 5-Chloro-N,N-dimethylpyridin-2-amine hydrate can be achieved through various synthetic routes. One common method involves the reaction of 5-chloropyridine-2-amine with dimethylamine under controlled conditions. The reaction typically takes place in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

5-Chloro-N,N-dimethylpyridin-2-amine hydrate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides. These reactions typically require oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Scientific Research Applications

5-Chloro-N,N-dimethylpyridin-2-amine hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-N,N-dimethylpyridin-2-amine hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

5-Chloro-N,N-dimethylpyridin-2-amine hydrate can be compared with other pyridine derivatives, such as:

    2-Chloropyridine: Similar in structure but lacks the dimethylamine group.

    3-Chloropyridine: Chlorine atom is positioned differently on the pyridine ring.

    4-Chloropyridine: Another positional isomer with different chemical properties.

    N,N-Dimethylpyridin-2-amine: Lacks the chlorine atom, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

5-chloro-N,N-dimethylpyridin-2-amine;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.H2O/c1-10(2)7-4-3-6(8)5-9-7;/h3-5H,1-2H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFKDQRPPJIGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)Cl.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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